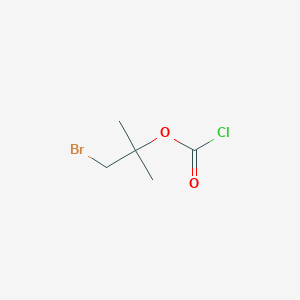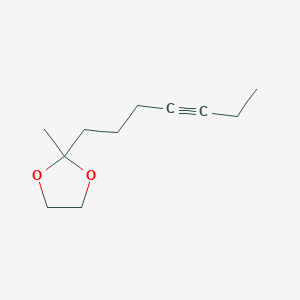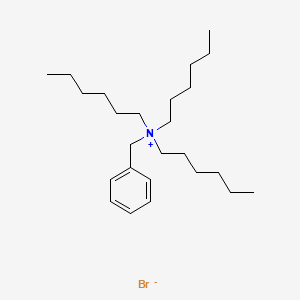
N-Benzyl-N,N-dihexylhexan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dihexylhexan-1-aminium bromide is a quaternary ammonium compound. It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to two hexyl groups and a hexan-1-aminium group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dihexylhexan-1-aminium bromide typically involves the quaternization of N,N-dihexylhexan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dihexylhexan-1-amine+benzyl bromide→N-Benzyl-N,N-dihexylhexan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dihexylhexan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Silver nitrate (AgNO3) can be used to replace the bromide ion with a nitrate ion.
Major Products
Oxidation: N-Benzyl-N,N-dihexylhexan-1-aminium N-oxide.
Reduction: N-Benzyl-N,N-dihexylhexan-1-amine.
Substitution: N-Benzyl-N,N-dihexylhexan-1-aminium chloride.
Applications De Recherche Scientifique
N-Benzyl-N,N-dihexylhexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dihexylhexan-1-aminium bromide is primarily based on its surfactant properties. It interacts with cell membranes, disrupting their integrity and leading to cell lysis. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-dimethylhexan-1-aminium bromide
- N-Benzyl-N,N-diethylhexan-1-aminium bromide
- N-Benzyl-N,N-dipropylhexan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-dihexylhexan-1-aminium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it more effective in applications requiring strong surface activity and membrane disruption.
Propriétés
Numéro CAS |
31280-89-4 |
|---|---|
Formule moléculaire |
C25H46BrN |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
benzyl(trihexyl)azanium;bromide |
InChI |
InChI=1S/C25H46N.BrH/c1-4-7-10-16-21-26(22-17-11-8-5-2,23-18-12-9-6-3)24-25-19-14-13-15-20-25;/h13-15,19-20H,4-12,16-18,21-24H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GYHCXQYKRHGNBC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

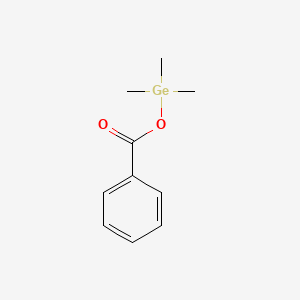
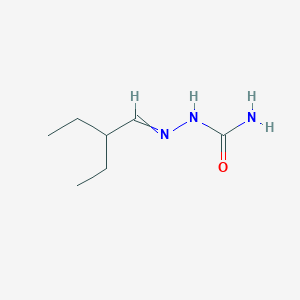
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
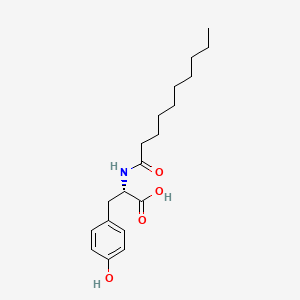


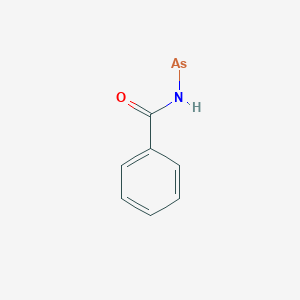

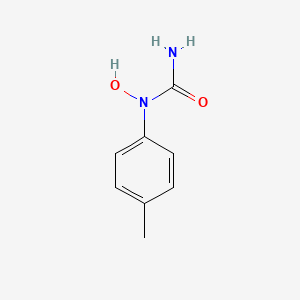
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
